molecular formula C17H17N3O3S2 B10869385 3-(4-Methoxy-phenyl)-N-[N'-(2-thiophen-2-yl-acetyl)-hydrazinocarbothioyl]-acrylamide

3-(4-Methoxy-phenyl)-N-[N'-(2-thiophen-2-yl-acetyl)-hydrazinocarbothioyl]-acrylamide

Cat. No.: B10869385
M. Wt: 375.5 g/mol
InChI Key: IQUHGHQWGKQCCE-RMKNXTFCSA-N
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Preparation Methods

The synthesis of 3-(4-METHOXYPHENYL)-N~1~-({2-[2-(2-THIENYL)ACETYL]HYDRAZINO}CARBOTHIOYL)ACRYLAMIDE involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Chemical Reactions Analysis

3-(4-METHOXYPHENYL)-N~1~-({2-[2-(2-THIENYL)ACETYL]HYDRAZINO}CARBOTHIOYL)ACRYLAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-METHOXYPHENYL)-N~1~-({2-[2-(2-THIENYL)ACETYL]HYDRAZINO}CARBOTHIOYL)ACRYLAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar compounds to 3-(4-METHOXYPHENYL)-N~1~-({2-[2-(2-THIENYL)ACETYL]HYDRAZINO}CARBOTHIOYL)ACRYLAMIDE include:

Properties

Molecular Formula

C17H17N3O3S2

Molecular Weight

375.5 g/mol

IUPAC Name

(E)-3-(4-methoxyphenyl)-N-[[(2-thiophen-2-ylacetyl)amino]carbamothioyl]prop-2-enamide

InChI

InChI=1S/C17H17N3O3S2/c1-23-13-7-4-12(5-8-13)6-9-15(21)18-17(24)20-19-16(22)11-14-3-2-10-25-14/h2-10H,11H2,1H3,(H,19,22)(H2,18,20,21,24)/b9-6+

InChI Key

IQUHGHQWGKQCCE-RMKNXTFCSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NC(=S)NNC(=O)CC2=CC=CS2

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NC(=S)NNC(=O)CC2=CC=CS2

Origin of Product

United States

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